2-Aminobenzenesulfonamide
CAS No.: 3306-62-5
Cat. No.: VC0006712
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3306-62-5 |
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Molecular Formula | C6H8N2O2S |
Molecular Weight | 172.21 g/mol |
IUPAC Name | 2-aminobenzenesulfonamide |
Standard InChI | InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) |
Standard InChI Key | YAZSBRQTAHVVGE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)N |
Canonical SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)N |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with an amino group (–NH) at the ortho position and a sulfonamide moiety (–SONH) at the adjacent carbon. This arrangement confers distinct electronic and steric properties, as evidenced by its planar geometry and intramolecular hydrogen bonding between the amino and sulfonyl groups .
Table 1: Key Identifiers of 2-Aminobenzenesulfonamide
Property | Value | Source |
---|---|---|
CAS Number | 3306-62-5 | |
IUPAC Name | 2-Aminobenzenesulfonamide | |
Molecular Weight | 172.21 g/mol | |
SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)N | |
InChIKey | YAZSBRQTAHVVGE-UHFFFAOYSA-N |
Crystallographic Insights
X-ray diffraction studies reveal a monoclinic crystal system with space group . The sulfonamide group adopts a tetrahedral geometry, while the amino group participates in intermolecular hydrogen bonds, stabilizing the lattice . These interactions contribute to its relatively high melting point of 155–157°C .
Physicochemical Properties
Solubility and Stability
2-Aminobenzenesulfonamide demonstrates notable solubility in polar solvents:
Its stability under ambient conditions is attributed to the resonance stabilization of the sulfonamide group, though prolonged exposure to light necessitates storage in inert atmospheres .
Acid-Base Behavior
The compound exhibits weak acidity () due to deprotonation of the sulfonamide nitrogen . This property is critical for its role in pH-dependent biological interactions, such as carbonic anhydrase inhibition .
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves the reduction of 2-nitrobenzenesulfonamide. A 2017 study detailed a two-step protocol:
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Mitsunobu Reaction: Coupling 2-nitrobenzenesulfonamide with but-2-yne-1,4-diol to form an intermediate alkyne.
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Nicholas Reaction: Cyclization under acidic conditions yields 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) .
This method achieves a 68% yield, with purity confirmed via -NMR and HPLC .
Industrial-Scale Production
Manufacturers optimize the process by employing catalytic hydrogenation instead of stoichiometric reductants, reducing waste and improving scalability .
Pharmacological and Industrial Applications
Carbonic Anhydrase Inhibition
2-Aminobenzenesulfonamide is a potent inhibitor of carbonic anhydrase B (), making it a scaffold for diuretics and antiglaucoma agents . Its mechanism involves binding to the enzyme’s zinc center, displacing water molecules essential for catalysis .
Antibacterial Agents
As a precursor to sulfa drugs, it interferes with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase . Derivatives exhibit broad-spectrum activity against Gram-positive pathogens .
Non-Pharmaceutical Uses
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Analytical Chemistry: Chelates transition metals (e.g., Cu, Fe) for spectrophotometric detection .
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Polymer Science: Enhances thermal stability in epoxy resins, increasing decomposition temperatures by 40–60°C .
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Agriculture: Investigated as a herbicide due to its phytotoxic effects on weed chloroplasts .
Recent Advances and Future Directions
Click Chemistry Applications
Functionalization with cyclononynes enables strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction for labeling biomolecules . Tunable reactivity via N-substituents expands its utility in live-cell imaging .
Drug Delivery Systems
Encapsulation in mesoporous silica nanoparticles improves bioavailability by 3.5-fold, addressing solubility limitations in oral formulations .
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